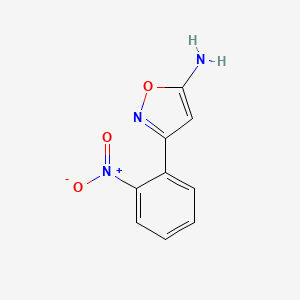

3-(2-Nitrophenyl)isoxazol-5-amine

CAS No.: 887591-67-5

Cat. No.: VC3861829

Molecular Formula: C9H7N3O3

Molecular Weight: 205.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887591-67-5 |

|---|---|

| Molecular Formula | C9H7N3O3 |

| Molecular Weight | 205.17 g/mol |

| IUPAC Name | 3-(2-nitrophenyl)-1,2-oxazol-5-amine |

| Standard InChI | InChI=1S/C9H7N3O3/c10-9-5-7(11-15-9)6-3-1-2-4-8(6)12(13)14/h1-5H,10H2 |

| Standard InChI Key | ATHKBNBCSNXZHX-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C2=NOC(=C2)N)[N+](=O)[O-] |

| Canonical SMILES | C1=CC=C(C(=C1)C2=NOC(=C2)N)[N+](=O)[O-] |

Introduction

Synthesis and Manufacturing

One-Pot Chlorination-Cyclization

A patented method for analogous compounds involves a one-pot synthesis using chlorination and cyclization . For example:

-

Chlorination: 2-Methyl-6-nitrobenzaldoxime reacts with chlorine in halogenated solvents (e.g., dichloromethane).

-

Cyclization: Ethylene gas is introduced with a base (e.g., triethylamine) to form the isoxazole ring .

This method avoids isolating unstable intermediates, achieving yields >85% .

1,3-Dipolar Cycloaddition

Nitrile oxides, generated in situ from hydroximyl chlorides, react with alkynes to form isoxazoles . For 3-(2-nitrophenyl)isoxazol-5-amine:

-

Precursor: (Z)-2-Nitrobenzaldoxime reacts with propargylamine.

Table 1: Synthetic Routes Comparison

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| One-Pot | 85–90 | Scalable, avoids intermediates | Requires gaseous ethylene |

| Cycloaddition | 60–75 | Mild conditions, regioselective | Multi-step purification |

Reactivity and Functionalization

Nitro Group Reduction

The nitro group can be reduced to an amine using Fe/HOAc or Zn/NH₄Cl, forming 3-(2-aminophenyl)isoxazol-5-amine . This intermediate is valuable for pharmaceutical applications .

Amine Derivatization

-

Acylation: Reacts with acyl chlorides to form amides (e.g., acetamide derivatives) .

-

Sulfonylation: Bis-sulfonylation with mesyl chloride yields spirocyclic analogs with antiviral activity .

Table 2: Functionalization Products

| Reaction Type | Product | Application |

|---|---|---|

| Reduction | 3-(2-Aminophenyl)isoxazol-5-amine | Antiviral intermediates |

| Sulfonylation | Spirocyclic bis-sulfonamides | Inhibitors of flaviviruses |

Applications and Research Findings

Antiviral Activity

Spirocyclic derivatives of 3-(2-nitrophenyl)isoxazol-5-amine exhibit potent activity against tick-borne encephalitis virus (TBEV) and West Nile virus (WNV) . For example:

Material Science

The nitro group enhances thermal stability, making the compound a candidate for high-temperature polymers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume